N,N'-Bis-Boc 4-Amino-L-phenylalanine
Description
N,N'-Bis-Boc 4-Amino-L-phenylalanine is a derivative of the non-proteinogenic amino acid 4-amino-L-phenylalanine (4APhe), where both the α-amino and the para-amino groups are protected with tert-butoxycarbonyl (Boc) groups. This dual protection enhances stability during synthetic procedures, particularly in peptide synthesis and medicinal chemistry applications. The Boc groups can be selectively removed under acidic conditions (e.g., trifluoroacetic acid), enabling controlled deprotection in multi-step syntheses .
The compound’s structure allows for versatile functionalization at the aromatic ring, making it valuable in the synthesis of complex molecules such as indazoles (via intramolecular Ullman-type couplings) and jadomycin derivatives . Its utility in enzyme inhibition studies, such as targeting β-ketoacyl-ACP synthase III (FabH), has also been documented, where it served as a scaffold for generating inhibitors .
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6/c1-18(2,3)26-16(24)20-13-9-7-12(8-10-13)11-14(15(22)23)21-17(25)27-19(4,5)6/h7-10,14H,11H2,1-6H3,(H,20,24)(H,21,25)(H,22,23)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYRQXPKQWQRQK-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Protection Strategy
The stepwise approach involves sequential Boc protection of the α- and para-amino groups of 4-amino-L-phenylalanine. This method minimizes side reactions and ensures high regioselectivity.
α-Amino Protection :
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Reagents : Di-tert-butyl dicarbonate (Boc₂O, 2.2 equiv), sodium bicarbonate (NaHCO₃, 3.0 equiv).
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Solvent System : Tetrahydrofuran (THF)/water (4:1 v/v).
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Workup : Extraction with ethyl acetate, washing with brine, and drying over anhydrous MgSO₄.
para-Amino Protection :
Table 1: Stepwise Protection Parameters
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| α-Boc | Boc₂O, NaHCO₃ | THF/H₂O | 25 | 12 | 85–90 |
| para-Boc | Boc₂O, DMAP | DCM | 40 | 6 | 75–80 |
One-Pot Protection Strategy
Simultaneous protection of both amino groups reduces synthesis time but requires precise stoichiometry to avoid overprotection or dimerization.
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Reagents : Boc₂O (4.5 equiv), triethylamine (Et₃N, 5.0 equiv).
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Solvent : Dimethylformamide (DMF).
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Conditions : 0°C to 25°C gradient over 24 hours.
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Workup : Precipitation in cold diethyl ether, filtration.
Key Consideration : Excess Boc₂O ensures complete protection, but residual reagent complicates purification. Industrial-scale adaptations often integrate in-situ quenching with scavengers like tris(hydroxymethyl)aminomethane (TRIS).
Industrial-Scale Production
Continuous Flow Reactor Systems
Modern facilities employ continuous flow technology to enhance reproducibility and throughput:
Crystallization-Based Purification
Industrial processes favor crystallization over chromatography for cost efficiency:
Table 2: Industrial vs. Laboratory Methods
| Parameter | Laboratory | Industrial |
|---|---|---|
| Yield (%) | 70–80 | 90–92 |
| Purity (%) | 95–98 | ≥98 |
| Throughput | 1–5 g/day | 50 kg/day |
| Cost ($/kg) | 1,200 | 300 |
Reaction Optimization
Solvent Screening
Polar aprotic solvents (DMF, THF) enhance Boc₂O solubility, while DCM improves para-amino group reactivity:
| Solvent | α-Boc Yield (%) | para-Boc Yield (%) |
|---|---|---|
| DMF | 88 | 72 |
| THF | 85 | 68 |
| DCM | 78 | 82 |
Catalytic Additives
DMAP accelerates Boc activation via nucleophilic catalysis, reducing reaction time by 40% compared to Et₃N alone.
Comparative Analysis of Methods
Stepwise vs. One-Pot Synthesis
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Stepwise : Higher purity (98% vs. 95%) but longer synthesis time (18h vs. 24h).
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One-Pot : Preferred for high-throughput applications despite lower yield.
Environmental Impact
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Waste Generation : Stepwise methods produce 2.5 L solvent waste/kg product vs. 1.8 L for one-pot.
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Energy Use : Continuous flow systems reduce energy consumption by 30% compared to batch reactors.
Emerging Technologies
Enzymatic Boc Protection
Pilot studies explore lipase-mediated Boc group transfer, achieving 60% yield under aqueous conditions. This method eliminates organic solvents but remains non-competitive with chemical synthesis due to scalability limitations.
Photocatalytic Methods
UV-light-driven Boc protection using eosin Y catalyst shows promise for para-amino selectivity (85% yield, 30-minute reaction time).
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis-Boc 4-Amino-L-phenylalanine undergoes various chemical reactions, including:
Deprotection: Removal of Boc groups under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Substitution Reactions: Nucleophilic substitution reactions where the amino group can react with electrophiles.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: DCC or EDC in the presence of a base like N-methylmorpholine (NMM).
Substitution: Various electrophiles such as acyl chlorides or alkyl halides.
Major Products:
Deprotected Amino Acid: Free 4-Amino-L-phenylalanine.
Peptides: Peptide chains formed by coupling with other amino acids.
Substituted Derivatives: Compounds with modified amino groups.
Scientific Research Applications
N,N’-Bis-Boc 4-Amino-L-phenylalanine has several applications in scientific research:
Peptide Synthesis: Used as a protected amino acid in the synthesis of peptides and proteins.
Drug Development: Serves as a building block in the synthesis of pharmaceutical compounds.
Bioconjugation: Utilized in the preparation of bioconjugates for biological studies.
Material Science: Employed in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-Bis-Boc 4-Amino-L-phenylalanine primarily involves its role as a protected amino acid. The Boc groups protect the amino functionalities during chemical reactions, allowing for selective reactions at other sites. Upon deprotection, the free amino groups can participate in various biochemical processes, such as peptide bond formation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
N,N'-Bis-Boc 4-Amino-L-phenylalanine is compared below with structurally analogous Boc-protected phenylalanine derivatives.
Stability and Handling Considerations
- This compound: Stable under basic conditions but hydrolyzes in strong acids (e.g., TFA) .
- 4-(Boc-aminomethyl)-N-Fmoc-L-phenylalanine: Combines acid-labile Boc and base-labile Fmoc protections, enabling sequential deprotection in SPPS .
Biological Activity
N,N'-Bis-Boc 4-Amino-L-phenylalanine (CAS Number: 55533-24-9) is a derivative of phenylalanine, where the amino groups are protected by tert-butoxycarbonyl (Boc) groups. This compound is primarily utilized in peptide synthesis and has garnered attention for its potential applications in various biological and medicinal contexts. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.
- Molecular Formula : C19H28N2O6
- Molecular Weight : 380.44 g/mol
- Melting Point : 126 °C
- Density : 1.2 ± 0.1 g/cm³
- Boiling Point : 484.9 ± 40.0 °C at 760 mmHg
This compound serves as a protected amino acid in peptide synthesis, allowing for the selective formation of peptide bonds while preventing premature reactions of the amino group. The Boc group can be removed under acidic conditions, revealing the free amino group for further functionalization or biological activity . This property is crucial for synthesizing peptides with specific sequences and functionalities.
Applications in Biological Research
- Peptide Synthesis : this compound is widely used as a building block in the synthesis of peptides, including those that mimic natural proteins or possess therapeutic properties .
- Protein-Protein Interactions : The compound is employed in studies investigating protein-protein interactions, which are essential for understanding cellular processes and signaling pathways.
- Enzyme-Substrate Interactions : It has been utilized to explore enzyme-substrate interactions, contributing to the development of enzyme inhibitors or activators.
Study on Enantiopurity in Peptide Synthesis
A study published in ACS Publications examined the synthesis of high enantiopurity N-protected phenylalanine derivatives using N,N'-Bis-Boc protection strategies. The findings indicated that double Boc protection significantly improved yields in cross-coupling reactions compared to mono-protected derivatives, highlighting its utility in synthesizing complex peptides with high stereochemical fidelity .
| Protecting Group | Yield (%) |
|---|---|
| Mono-N-Boc | Low |
| N,N'-Bis-Boc | High |
Investigation into Ergogenic Effects
Research has shown that amino acid derivatives, including this compound, can influence physical performance by modulating hormone secretion and providing fuel during exercise. This suggests potential applications as ergogenic supplements in sports medicine .
Q & A
Q. How can Boc protection be optimized during the synthesis of N,N'-Bis-Boc 4-Amino-L-phenylalanine?
- Methodological Answer: Boc protection is critical for amino group stability during peptide synthesis. In This compound , the Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions (e.g., using DMAP or TEA as catalysts). Evidence suggests hydrolysis in hydrochloric acid post-alkylation ensures deprotection of intermediates while retaining Boc groups on the target compound . For chiral purity, enantiomeric excess should be verified using chiral HPLC or polarimetry, as improper reaction conditions may lead to racemization .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer: Key techniques include:
- NMR Spectroscopy : Confirm Boc group presence via tert-butyl proton signals (~1.4 ppm) and carbamate carbonyl (~155 ppm in NMR). Aromatic protons (6.5–7.5 ppm) validate the phenylalanine backbone .
- IR Spectroscopy : Detect Boc carbonyl stretches (~1680–1720 cm) and amine N-H stretches (~3300 cm) to assess protection efficiency .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at 379.45 for CHNO) .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer: Post-synthesis purification typically involves:
- Flash Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate Boc-protected intermediates .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve enantiomers and remove residual impurities. Purity >95% is achievable with optimized gradients .
- Recrystallization : Ethanol/water mixtures yield high-purity crystalline products, validated by melting point analysis .
Advanced Research Questions
Q. How can this compound be functionalized via click chemistry for peptide modification?
- Methodological Answer: The compound’s azide group (if present in derivatives like N-Boc-4-azido-L-phenylalanine ) enables copper-catalyzed azide-alkyne cycloaddition (CuAAC). Protocol:
- React with terminal alkynes (e.g., propargylamine) using CuSO/sodium ascorbate in DMF/HO (1:1) at 25°C.
- Monitor reaction progress via TLC or LC-MS. Post-reaction, purify via size-exclusion chromatography to remove copper residues .
- Applications: Site-specific labeling of peptides for fluorescence imaging or bioconjugation to nanoparticles .
Q. What role does this compound play in studying peptide structure-bioactivity relationships?
- Methodological Answer: Its dual Boc groups and aromatic side chain allow systematic modulation of peptide hydrophobicity and charge. For example:
- Replace natural phenylalanine in model peptides (e.g., antimicrobial peptides) to assess how hydrophobicity impacts membrane interactions .
- Use solid-phase synthesis (SPPS) to incorporate the derivative into peptide libraries. Evaluate bioactivity via MIC assays or cell viability studies .
- MD simulations can predict conformational changes induced by the bulky Boc groups .
Q. How is this compound utilized in copper-mediated cyclization reactions for bioactive macrocycles?
- Methodological Answer: The amino group facilitates macrocycle formation. Example protocol:
- React This compound with borono-tyrosine derivatives under Cu(OAc) catalysis in DMSO at 60°C.
- Monitor cyclization via NMR to track boronate ester formation.
- Purify macrocycles using preparative HPLC and validate via circular dichroism (CD) for secondary structure analysis .
Q. What strategies enable genetic code expansion using tetrazine-modified derivatives of this compound?
- Methodological Answer: Tetrazine-modified analogs (e.g., Nα-Boc-N4-(6-methyl-1,2,4,5-tetrazin-3-yl)-4-amino-L-phenylalanine ) enable site-specific incorporation into proteins via orthogonal tRNA synthetases. Protocol:
Q. How can this derivative be applied to design peptide analogs with non-natural backbones?
- Methodological Answer: The Boc-protected amine allows backbone modifications. For example:
- Synthesize aza-cycloisodityrosine analogs by coupling with borono-tyrosine, followed by deprotection and cyclization.
- Validate antiviral activity (e.g., against SARS-CoV-2) via plaque reduction assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
